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molecular formula C12H18N2O3 B8686026 8-(1-Methyl-1H-imidazol-2-yl)-1,4-dioxa-spiro[4.5]decan-8-ol

8-(1-Methyl-1H-imidazol-2-yl)-1,4-dioxa-spiro[4.5]decan-8-ol

Cat. No. B8686026
M. Wt: 238.28 g/mol
InChI Key: MNTQSNQVWQETGI-UHFFFAOYSA-N
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Patent
US08450304B2

Procedure details

The title compound was prepared as a white solid from 2-bromo-1-methyl-1H-imidazole (Aldrich) and 1,4-dioxa-spiro[4.5]decan-8-one in THF using the procedure described in Step A of Example 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:3]([CH3:7])[CH:4]=[CH:5][N:6]=1.[O:8]1[C:12]2([CH2:17][CH2:16][C:15](=[O:18])[CH2:14][CH2:13]2)[O:11][CH2:10][CH2:9]1>C1COCC1>[CH3:7][N:3]1[CH:4]=[CH:5][N:6]=[C:2]1[C:15]1([OH:18])[CH2:16][CH2:17][C:12]2([O:11][CH2:10][CH2:9][O:8]2)[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1N(C=CN1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC=C1)C1(CCC2(OCCO2)CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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